molecular formula C13H15ClN2O3S B2370728 N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396557-71-3

N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2370728
CAS No.: 1396557-71-3
M. Wt: 314.78
InChI Key: LZJVWEDMWLPCQO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound featuring a 1,4-thiazepane heterocyclic core. The seven-membered thiazepane ring contains sulfur and nitrogen atoms at positions 1 and 4, respectively, with a ketone group at position 5. The carboxamide moiety at position 3 links the thiazepane core to a substituted phenyl group. The phenyl substituents include a chlorine atom at the 5-position and a methoxy group (-OCH3) at the 2-position. These substituents confer distinct electronic and steric properties:

  • Chlorine (Cl): An electron-withdrawing group (EWG) that enhances electrophilicity and may influence binding interactions.
  • Methoxy (-OCH3): An electron-donating group (EDG) that increases solubility via polarity and participates in hydrogen bonding.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-19-11-3-2-8(14)6-9(11)16-13(18)10-7-20-5-4-12(17)15-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJVWEDMWLPCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CSCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, a compound belonging to the thiazepane class, has garnered significant attention due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN2O3SC_{13}H_{14}ClN_{2}O_{3}S. The structural features include:

  • Thiazepane Ring : A seven-membered ring that incorporates nitrogen and sulfur, contributing to unique chemical properties.
  • Chloro and Methoxy Substituents : These groups influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide (a related derivative) demonstrates potent activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest its efficacy compared to standard antibiotics.

Compound NameMolecular FormulaBiological Activity
CMT-4C13H22N2O2SAntimicrobial
N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamideC14H16ClN2O2SAntimicrobial, anticancer
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamideC13H22N2O2SAntimicrobial

A study conducted on N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with MIC values lower than many conventional antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Derivatives like N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide have shown cytotoxic effects on various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
  • Oxidative Stress : The compounds induce oxidative stress leading to cellular damage and apoptosis.
  • Enzyme Interaction : They may inhibit enzymes involved in cancer progression.

Further research is ongoing to delineate the specific molecular targets involved in these processes.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes critical for metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing signaling pathways related to inflammation and cancer.
  • Chemical Reactivity : Electrophilic centers in the compound allow it to react with nucleophiles in biological systems.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazepane derivatives in clinical applications:

  • A study tested various thiazepane derivatives against a panel of cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating strong potential as anticancer agents.
  • Another investigation focused on the antimicrobial properties of N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide against resistant bacterial strains, showing promising results that support its development as a novel antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Differences

Compound ID & Reference Substituent Group(s) Structural Features Hypothesized Effects on Properties
Target Compound 5-chloro-2-methoxyphenyl Cl (EWG), OCH3 (EDG) Balanced electronic effects; moderate lipophilicity and solubility.
CM966616 5-acetamido-2-methoxyphenyl Acetamido (-NHCOCH3) (polar, H-bond donor/acceptor), OCH3 Increased hydrophilicity and H-bonding capacity; reduced membrane permeability due to bulk.
CM966792 (2-fluorophenyl)methyl Fluorine (F, EWG), benzyl linkage Enhanced metabolic stability (due to F’s electronegativity); higher lipophilicity.
CM968879 5-chloro-2-cyanophenyl + dithiepan Cyano (-CN, strong EWG), dithiepan (sulfur-rich ring) Increased reactivity (via -CN); potential chelation or redox activity from dithiepan.

Key Trends and Research Implications

Substituent Electronic Effects: The target compound’s chlorine and methoxy groups create a balance between EW and ED effects, which may optimize interactions with hydrophobic and polar regions of biological targets.

Solubility and Permeability :

  • CM966616 ’s acetamido group improves solubility but may reduce cell permeability due to increased polarity and molecular weight .
  • CM966792 ’s fluorinated benzyl group likely enhances lipophilicity, favoring blood-brain barrier penetration .

Metabolic Stability :

  • Fluorine in CM966792 may reduce oxidative metabolism, extending half-life .

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